molecular formula C17H21Cl2NO2 B5369285 2-[(5-Chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride

2-[(5-Chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride

Cat. No.: B5369285
M. Wt: 342.3 g/mol
InChI Key: JTCITEALQHYWBL-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, an ethoxy group, and an amino group linked to a phenylethanol moiety

Properties

IUPAC Name

2-[(5-chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2.ClH/c1-2-21-17-9-8-15(18)10-14(17)11-19-12-16(20)13-6-4-3-5-7-13;/h3-10,16,19-20H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCITEALQHYWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride typically involves multiple steps. One common method starts with the chlorination of 2-ethoxyphenylmethanol to introduce the chloro group. This is followed by the reaction with phenylethanol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5-Chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-2-ethoxyphenyl)methylamino]butan-1-ol
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

2-[(5-Chloro-2-ethoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is unique due to its specific structural features, such as the combination of a chloro-substituted phenyl ring and an ethoxy group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

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